N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide
Brand Name: Vulcanchem
CAS No.: 385393-84-0
VCID: VC7685625
InChI: InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
SMILES: C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl
Molecular Formula: C9H6ClN3O3
Molecular Weight: 239.62

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide

CAS No.: 385393-84-0

Cat. No.: VC7685625

Molecular Formula: C9H6ClN3O3

Molecular Weight: 239.62

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide - 385393-84-0

Specification

CAS No. 385393-84-0
Molecular Formula C9H6ClN3O3
Molecular Weight 239.62
IUPAC Name N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide
Standard InChI InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Standard InChI Key QWRPQCCTOQXJNY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 4-chloro-3-nitrophenyl group linked to a cyanoacetamide moiety. Key features include:

  • Chloro substituent at the para position of the benzene ring, contributing to electron-withdrawing effects.

  • Nitro group at the meta position, enhancing electrophilic reactivity.

  • Cyanoacetamide side chain, which enables participation in nucleophilic reactions and hydrogen bonding .

The IUPAC name is N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide, and its SMILES notation is \text{C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl} .

Physicochemical Characteristics

  • Molecular weight: 239.61 g/mol .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and cyano groups.

  • logP: Estimated at 1.14, indicating moderate hydrophobicity .

  • Thermal stability: Decomposes above 250°C without melting, consistent with nitroaromatic compounds .

Synthesis and Preparation Methods

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves:

  • Reacting 4-chloro-3-nitroaniline with cyanoacetic acid in the presence of a coupling agent (e.g., DCC) under inert conditions.

  • Purifying the product via recrystallization from ethanol or acetonitrile .

Reaction equation:

4-Chloro-3-nitroaniline+Cyanoacetic acidDCC, DMFN-(4-Chloro-3-nitrophenyl)-2-cyanoacetamide+H2O\text{4-Chloro-3-nitroaniline} + \text{Cyanoacetic acid} \xrightarrow{\text{DCC, DMF}} \text{N-(4-Chloro-3-nitrophenyl)-2-cyanoacetamide} + \text{H}_2\text{O}

Microwave-Assisted Synthesis

Green chemistry approaches utilize microwave irradiation to accelerate reaction kinetics. For example:

  • A mixture of 4-chloro-3-nitroaniline, cyanoacetic acid, and K2CO3\text{K}_2\text{CO}_3 in ethanol is irradiated at 100°C for 20 minutes, achieving yields >85% .

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group (-NO2\text{-NO}_2) can be reduced to an amine (-NH2\text{-NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C}, forming N-(4-chloro-3-aminophenyl)-2-cyanoacetamide, a precursor for heterocyclic synthesis.

Cyano Group Hydrolysis

Under acidic or basic conditions, the cyano group (-CN\text{-CN}) hydrolyzes to a carboxylic acid (-COOH\text{-COOH}):

R-CN+2H2OH+/OHR-COOH+NH3\text{R-CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3

This reaction expands utility in prodrug design .

Nucleophilic Substitution

The chloro substituent undergoes substitution with amines or thiols, enabling diversification into analogs with enhanced bioactivity.

CompoundPathogenMIC (µg/mL)
Analog (2-nitro isomer)E. coli256
Analog (2-nitro isomer)S. aureus128
Analog (2-nitro isomer)C. albicans256

Data extrapolated from structurally related compounds.

Anticancer and Cytotoxic Effects

  • Cytotoxicity: Derivatives of cyanoacetamides induce apoptosis in cancer cells via mitochondrial disruption and caspase activation. For instance, 5c (a benzothieno[2,3-c]pyridine analog) showed IC50_{50} = 2.08 µM against PC-3 prostate cancer cells .

  • Enzyme inhibition: The nitro group facilitates interactions with enzymes like CYP17, a target in prostate cancer therapy .

Comparative Analysis with Structural Analogs

4-Chloro-3-nitrophenylacetamide

  • Structure: Lacks the cyano group, replaced by an acetamide.

  • Activity: Shows weaker antimicrobial and cytotoxic effects due to reduced electrophilicity .

2-Cyano-N-(4-nitrophenyl)acetamide

  • Structure: Nitro group at the para position.

  • Reactivity: Higher solubility but lower metabolic stability compared to the 3-nitro isomer .

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